

# Alternatives to Triethylene glycol bis(2-ethylhexanoate) for specific applications.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Triethylene glycol bis(2-ethylhexanoate)*

Cat. No.: B024735

[Get Quote](#)

## A Comparative Guide to Alternatives for Triethylene Glycol Bis(2-Ethylhexanoate)

For researchers, scientists, and drug development professionals seeking alternatives to **Triethylene glycol bis(2-ethylhexanoate)**, also known as 3GO or TEG-EH, this guide offers a comprehensive comparison of viable substitutes across its primary applications. This document focuses on performance data from experimental studies to provide an objective analysis of alternative plasticizers and viscosity modifiers.

**Triethylene glycol bis(2-ethylhexanoate)** is a widely utilized solvent-based, cold-resistant plasticizer valued for its excellent low-temperature performance, durability, low viscosity, and compatibility with a range of polymers.<sup>[1][2][3]</sup> Its principal applications are as a plasticizer for Polyvinyl Butyral (PVB), Polyvinyl Chloride (PVC), and synthetic rubbers, and as a viscosity modifier in plastisols.

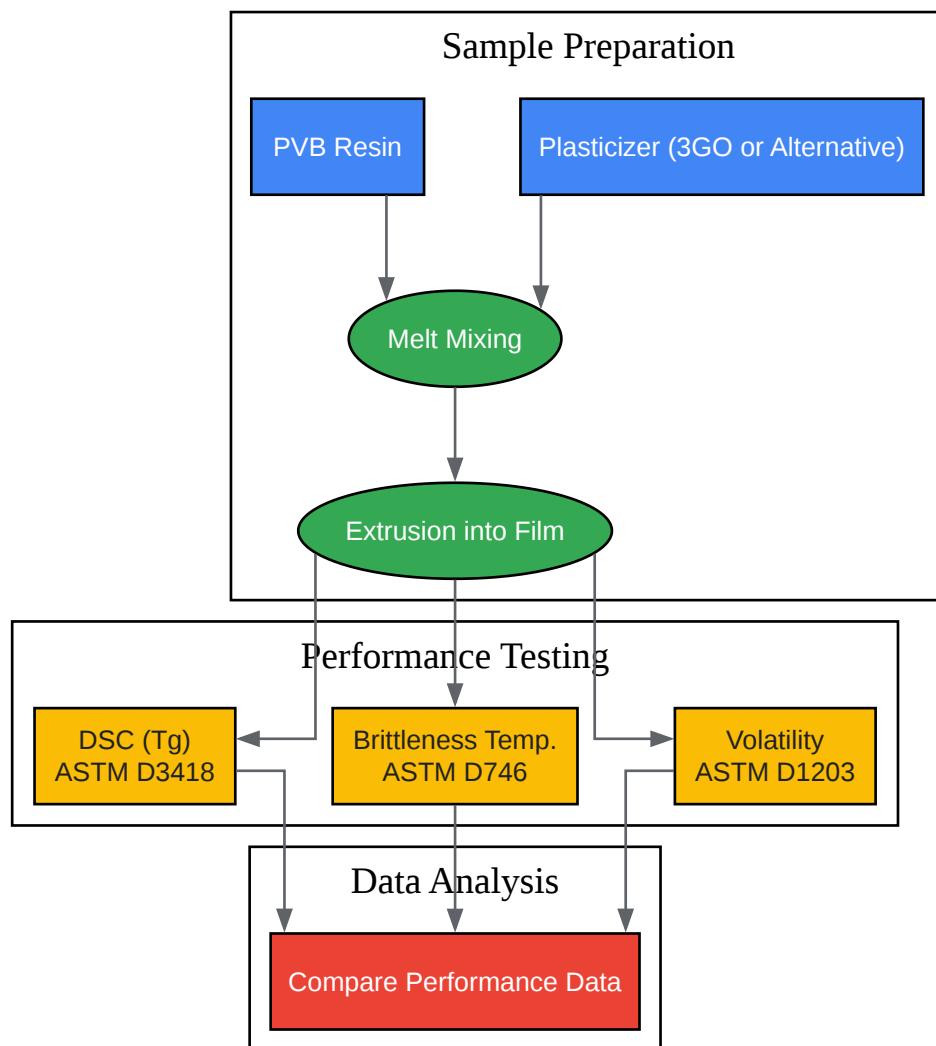
This guide will delve into alternatives for each of these core applications, presenting quantitative performance data in structured tables, detailing the experimental methodologies used for evaluation, and providing visualizations of experimental workflows.

## Alternatives in Polyvinyl Butyral (PVB) Plasticization

**Triethylene glycol bis(2-ethylhexanoate)** is a key plasticizer for PVB, particularly in the production of laminated safety glass for automotive and architectural applications, where it imparts flexibility and durability.<sup>[1][4][5]</sup> Alternatives to 3GO in PVB applications include various aliphatic esters such as adipates and sebacates.

## Comparative Performance Data

| Property                           | 3GO (TEG-EH)                       | Diethyl Adipate (DOA)                        | Dibutyl Sebacate (DBS)               | Test Method |
|------------------------------------|------------------------------------|----------------------------------------------|--------------------------------------|-------------|
| <hr/>                              |                                    |                                              |                                      |             |
| Physical Properties                |                                    |                                              |                                      |             |
| Molecular Weight (g/mol)           | 402.57 <sup>[2]</sup>              | 370.57                                       | 314.46                               | -           |
| Boiling Point (°C)                 | 344 <sup>[6]</sup>                 | 214 <sup>[7]</sup>                           | 344-345                              | -           |
| Freezing/Melting Point (°C)        | -50 <sup>[6]</sup>                 | -67 <sup>[7]</sup>                           | -19                                  | -           |
| Specific Gravity (20°C/20°C)       | 0.967 <sup>[6]</sup>               | ~0.927                                       | ~0.936                               | ASTM D1298  |
| <hr/>                              |                                    |                                              |                                      |             |
| Performance in PVB                 |                                    |                                              |                                      |             |
| Glass Transition Temp. (Tg) of PVB | ~16.2°C (at 28 phr) <sup>[8]</sup> | Generally provides good low-temp flexibility | Lowers Tg effectively <sup>[9]</sup> | DSC         |
| Low-Temperature Flexibility        | Excellent                          | Excellent                                    | Excellent                            | ASTM D746   |
| Plasticizer Migration/Loss         | Low volatility <sup>[3]</sup>      | Higher volatility than some esters           | Low volatility                       | ASTM D1203  |


## Experimental Protocols

**Glass Transition Temperature (DSC):** The glass transition temperature (Tg) of the plasticized PVB is determined using Differential Scanning Calorimetry (DSC). A small sample (typically 5-10 mg) is sealed in an aluminum pan. The sample is subjected to a controlled temperature program, for example, heating from -70°C to 100°C at a rate of 10°C/min under a nitrogen atmosphere. The Tg is identified as the midpoint of the step change in the heat flow curve.

**Low-Temperature Flexibility (Brittleness Temperature):** The brittleness temperature is determined according to ASTM D746.<sup>[10][11]</sup> Standardized specimens of the plasticized PVB are clamped into a holder and immersed in a refrigerated bath. The bath temperature is lowered in increments. At each temperature, a single impact is applied to the specimens by a striking arm moving at a specified velocity. The temperature at which 50% of the specimens fail by cracking is reported as the brittleness temperature.

**Plasticizer Volatility (Activated Carbon Method):** The volatile loss, which is primarily the plasticizer, is measured using ASTM D1203. A plastic specimen of known weight is placed in a container with activated carbon. For Test Method A, the specimen is in direct contact with the carbon, while for Test Method B, it is suspended in a wire cage to prevent direct contact. The container is then heated in an oven at a specified temperature (e.g., 70°C) for a set time (e.g., 24 hours). The weight loss of the specimen is then determined.

## Experimental Workflow: PVB Plasticizer Evaluation

[Click to download full resolution via product page](#)

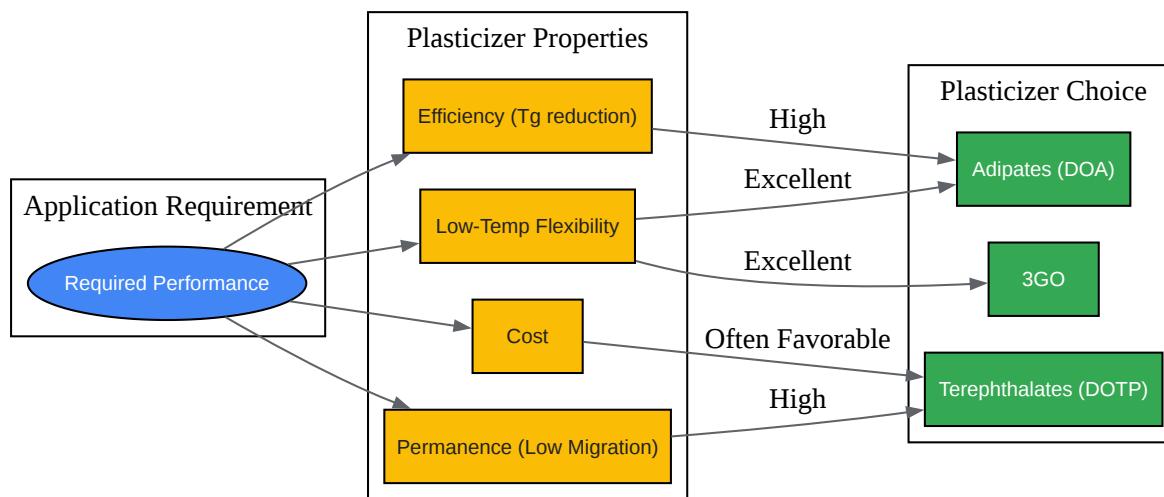
Workflow for evaluating PVB plasticizer performance.

## Alternatives in Polyvinyl Chloride (PVC) Plasticization

In PVC formulations, 3GO is used to enhance flexibility, particularly in applications requiring good low-temperature performance. It is often blended with other primary plasticizers like Diethyl Terephthalate (DOTP).[\[1\]](#)[\[3\]](#)

## Comparative Performance Data

| Property                               | 3GO (TEG-EH) | Diocetyl Adipate (DOA) | Diocetyl Terephthalate (DOTP) | Test Method           |
|----------------------------------------|--------------|------------------------|-------------------------------|-----------------------|
| Performance in PVC                     |              |                        |                               |                       |
| Plasticizing Efficiency (Tg reduction) | Good         | High                   | Good                          | DSC                   |
| Low-Temperature Flexibility            |              |                        |                               |                       |
| Volatility/Migration Resistance        | Good         | Moderate               | Excellent                     | ASTM D1203            |
| Plastisol Properties                   |              |                        |                               |                       |
| Initial Viscosity                      | Low[1][3]    | Low                    | Moderate                      | Brookfield Viscometer |
| Viscosity Stability                    | Good         | Good                   | Good                          | Brookfield Viscometer |


## Experimental Protocols

**Tensile Properties:** Tensile strength and elongation at break are measured according to ASTM D638. Dumbbell-shaped specimens are cut from the plasticized PVC sheets. The specimens are then tested using a universal testing machine at a constant rate of crosshead displacement until they fracture. Tensile strength is calculated as the maximum stress applied, and elongation at break is the percentage increase in length at the point of fracture.

**Hardness (Shore A):** The hardness of the plasticized PVC is measured using a durometer according to ASTM D2240. The indenter of the durometer is pressed into the surface of the material, and the hardness value is read from the scale. Shore A is used for flexible, rubber-like materials.

Plastisol Viscosity: The viscosity of PVC plastisols is measured using a rotational viscometer, such as a Brookfield viscometer, according to ASTM D1824. The viscosity is measured at a controlled temperature and shear rate, both initially after preparation and after a specified aging period (e.g., 7 days) to assess viscosity stability.

## Logical Relationship: Plasticizer Selection for PVC



[Click to download full resolution via product page](#)

Decision factors for PVC plasticizer selection.

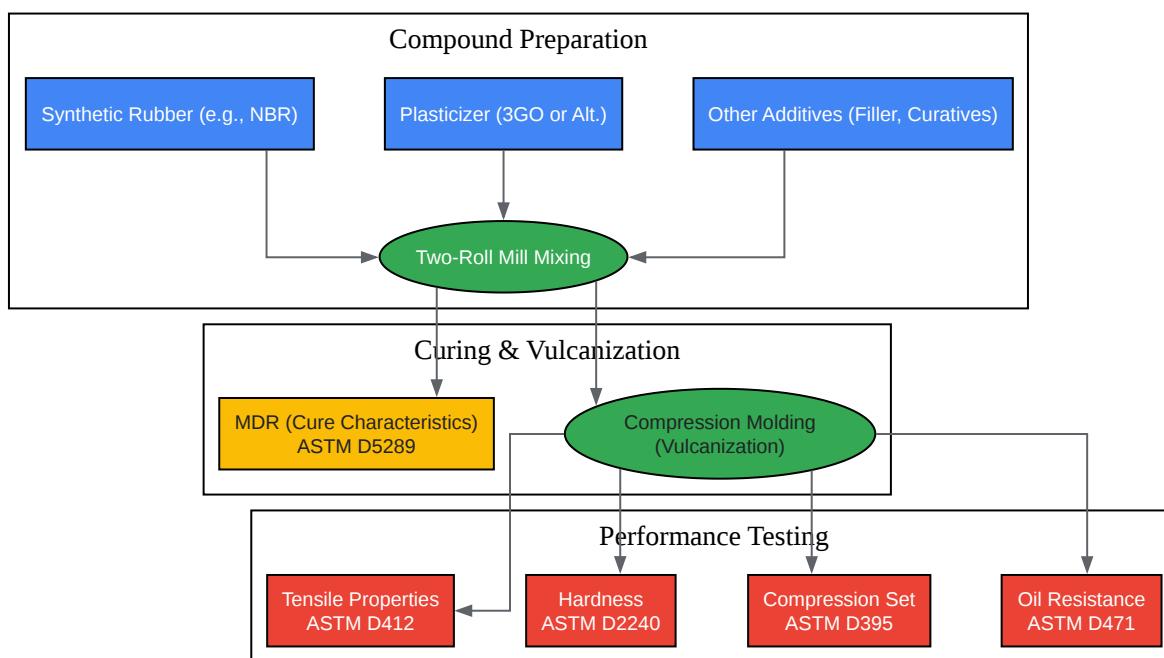
## Alternatives in Synthetic Rubber Plasticization

**Triethylene glycol bis(2-ethylhexanoate)** is compatible with various synthetic rubbers, such as nitrile rubber (NBR), where it is used to improve low-temperature flexibility and processing properties.<sup>[9][12]</sup> Alternatives include other esters, aromatic oils, and increasingly, bio-based plasticizers.

## Comparative Performance Data (Conceptual for NBR)

| Property                    | 3GO (TEG-EH)          | Adipate Esters        | Bio-based Esters (e.g., Epoxidized Soybean Oil) | Test Method |
|-----------------------------|-----------------------|-----------------------|-------------------------------------------------|-------------|
| Performance in NBR          |                       |                       |                                                 |             |
| Hardness (Shore A)          | Reduces hardness      | Reduces hardness      | Can slightly increase or decrease hardness      | ASTM D2240  |
| Tensile Strength (MPa)      | May slightly decrease | May slightly decrease | Can improve tensile strength[13]                | ASTM D412   |
| Elongation at Break (%)     | Increases             | Increases             | Increases                                       | ASTM D412   |
| Low-Temperature Flexibility | Excellent             | Excellent             | Good                                            | ASTM D746   |
| Oil Resistance              | Good                  | Good                  | Good                                            | ASTM D471   |

Note: Direct comparative data for 3GO in NBR against these specific alternatives is limited in publicly available literature. This table represents expected performance based on the general properties of these plasticizer classes in rubber.


## Experimental Protocols

**Cure Characteristics:** The curing characteristics of the rubber compounds are determined using a Moving Die Rheometer (MDR) according to ASTM D5289. This test measures the torque required to oscillate a rotor embedded in the rubber sample as it cures at a specific temperature. Key parameters obtained include minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimal cure time (t90).

**Compression Set:** The compression set of the vulcanized rubber is measured according to ASTM D395. A standard cylindrical specimen is compressed to a specified percentage of its original height and held at a specific temperature for a set time. The specimen is then released, and after a recovery period, its final height is measured. The compression set is the percentage of the original compression that is not recovered.

**Fluid Resistance (Oil Swell):** The resistance of the vulcanized rubber to oils is determined according to ASTM D471. A specimen of known dimensions and weight is immersed in a standard test oil (e.g., IRM 903) at a specified temperature for a set time. Changes in volume, weight, and physical properties (like hardness and tensile strength) are then measured.

## Experimental Workflow: Synthetic Rubber Plasticizer Evaluation



[Click to download full resolution via product page](#)

Workflow for evaluating plasticizer performance in synthetic rubber.

## Conclusion

**Triethylene glycol bis(2-ethylhexanoate)** is a versatile and effective plasticizer, particularly valued for its excellent low-temperature performance. However, a range of viable alternatives exists, each with a distinct performance profile.

- For PVB applications, adipate and sebacate esters are strong contenders, offering comparable low-temperature flexibility. The choice may depend on secondary characteristics like volatility and cost.
- In PVC formulations, while 3GO provides excellent cold flex, terephthalates like DOTP offer a better balance of properties, including superior permanence, which can be critical for long-term applications. Adipates remain a good choice for applications where low-temperature performance is the primary driver.
- For synthetic rubbers like NBR, the choice of plasticizer is highly dependent on the specific balance of properties required, including polarity compatibility, temperature range, and resistance to fluids. Bio-based plasticizers are emerging as a promising sustainable option, in some cases offering improved mechanical properties.

The selection of an appropriate alternative to **Triethylene glycol bis(2-ethylhexanoate)** requires a thorough evaluation of the performance trade-offs in the context of the specific application's requirements. The experimental protocols and data presented in this guide provide a framework for conducting such a comparative analysis.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [productcatalog.eastman.com](http://productcatalog.eastman.com) [productcatalog.eastman.com]
- 2. [baoranchemical.com](http://baoranchemical.com) [baoranchemical.com]

- 3. TEG-EH (Triethylene Glycol Bis (2-EthylHexanoate)) Plasticizer | Eastman [eastman.com]
- 4. specialchem.com [specialchem.com]
- 5. specialchem.com [specialchem.com]
- 6. jcchem.co.kr [jcchem.co.kr]
- 7. eastharbourgroup.com [eastharbourgroup.com]
- 8. publications.waset.org [publications.waset.org]
- 9. DIBUTYL SEBACATE(DBS) - Ataman Kimya [atamanchemicals.com]
- 10. ASTM D746 | Testing by Standard | Smithers [smithers.com]
- 11. coirubber.com [coirubber.com]
- 12. Dibutyl sebacate - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Alternatives to Triethylene glycol bis(2-ethylhexanoate) for specific applications.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b024735#alternatives-to-triethylene-glycol-bis-2-ethylhexanoate-for-specific-applications>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)